molecular formula C14H18O9 B030697 [(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 3366-47-0

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No. B030697
CAS RN: 3366-47-0
M. Wt: 330.29 g/mol
InChI Key: CSRHQVSHQIAMPP-MRVWCRGKSA-N
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Description

This compound belongs to a class of organic molecules that are significant in synthetic chemistry due to their versatile frameworks for constructing complex molecular structures. These frameworks are pivotal for developing materials with specific chemical and physical properties.

Synthesis Analysis

The synthesis of similar pyran-based compounds involves multi-step organic reactions, starting from readily available precursors. For example, a related compound was synthesized through the reaction of 2-(hydroxy-phenyl)-acetic acid methyl ester with 3,4-dihydro-2H-pyran, followed by reactions with tert-butyl nitrate ester and iodomethane, achieving a total yield of 63.4% with a purity of 97.9% (Zhang Guo-fu, 2012).

Molecular Structure Analysis

The crystal structure analysis of a closely related compound, which shares the 3,4-dihydro-2H-pyran ring system, shows that the pyran ring adopts a distorted half-boat conformation. This conformation affects the overall molecular geometry and the interactions within the crystal structure (J. Zukerman-Schpector et al., 2015).

properties

IUPAC Name

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHQVSHQIAMPP-MRVWCRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370472
Record name ST50307551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate

CAS RN

3366-47-0
Record name ST50307551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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